![molecular formula C22H15FN2O3S B2397747 1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886143-90-4](/img/structure/B2397747.png)
1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocycle consisting of sulfur and nitrogen . Thiazole rings are important in the world of chemistry due to their aromatic properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a fluorophenyl group, a dimethyl group, a thiazolyl group, and a dihydrochromenopyrroledione group. The exact structure would require a detailed NMR analysis, which is not provided in the available literature .Chemical Reactions Analysis
Thiazole rings, like the one present in this compound, have many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place . The exact chemical reactions that this specific compound can undergo are not detailed in the available literature.Aplicaciones Científicas De Investigación
Photochromic Behavior and Applications
Research on compounds with similar structural motifs to 1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promising applications in photochromism. Photochromic compounds change color upon exposure to light, making them useful in various fields such as optical data storage, photo-switching devices, and smart windows. One study investigated the photochromic behavior of diarylethenes, revealing their potential in reversible color changes under different light conditions, a feature that could extend to compounds with similar structural elements (Cipolloni et al., 2009).
Luminescent Materials and Organic Electronics
Compounds containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized and characterized for their luminescent properties. These materials exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. A study on polymers incorporating tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrated their potential as highly luminescent materials (Zhang & Tieke, 2008).
Organic Solar Cells
The development of non-fullerene electron acceptors for organic solar cells is a significant area of research. A study on a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor highlighted its promising efficiency and high open-circuit voltage when used in solar cells. This research indicates the potential of structurally similar compounds in enhancing the performance of organic photovoltaics (Gupta et al., 2017).
Chemical Synthesis and Medicinal Chemistry
The synthesis and functionalization of compounds with related structural backbones have been explored for their potential medicinal applications. For instance, the synthesis of novel compounds with anti-inflammatory, analgesic, and antitumor activities showcases the versatility of these chemical frameworks in drug discovery and development (Menozzi et al., 1992).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3S/c1-11-8-15-16(9-12(11)2)28-20-17(19(15)26)18(13-4-3-5-14(23)10-13)25(21(20)27)22-24-6-7-29-22/h3-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSQSGFEOUKUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



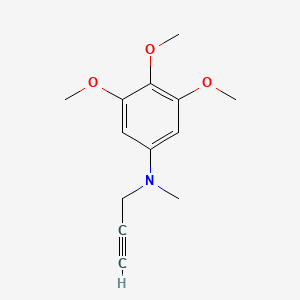
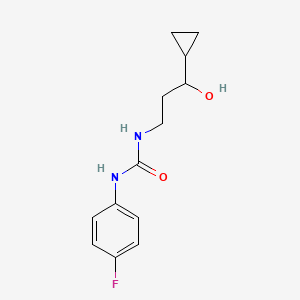

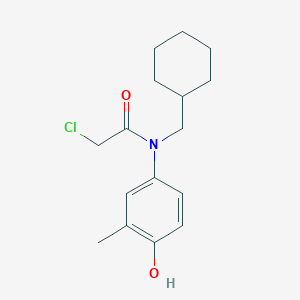
![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)
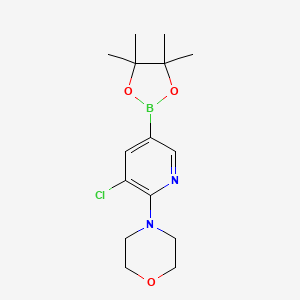
![N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2397678.png)


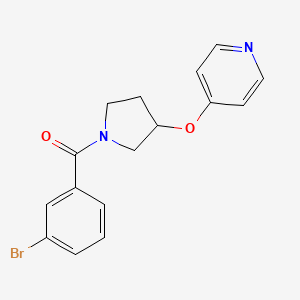
![methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2397687.png)
